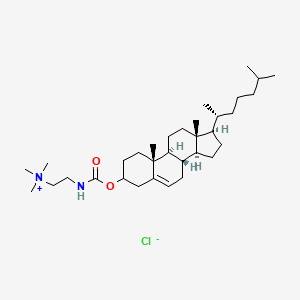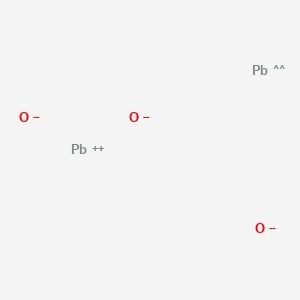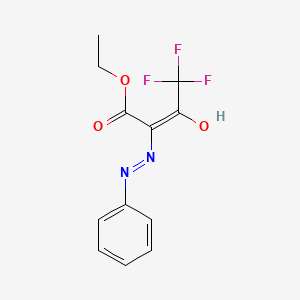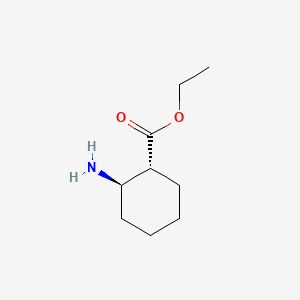
ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
説明
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate, also known as trans-ACBC, is a chiral compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of amino acids and has a cyclohexane ring structure, which makes it unique from other amino acids.
作用機序
The mechanism of action of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate involves its activity as an NMDA receptor agonist. NMDA receptors are involved in the regulation of synaptic plasticity, which is important for learning and memory. Activation of NMDA receptors by ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate leads to an increase in calcium influx into the cell, which can enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress and excitotoxicity. It has also been shown to have analgesic effects and can reduce pain in animal models.
実験室実験の利点と制限
One advantage of using ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate in lab experiments is its activity as an NMDA receptor agonist. This makes it a useful tool for studying the role of NMDA receptors in synaptic plasticity and cognitive function. Additionally, its chiral structure makes it a useful building block for the synthesis of pharmaceuticals and other biologically active compounds.
One limitation of using ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate in lab experiments is its potential toxicity. It has been shown to have neurotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, its chiral structure may make it difficult to synthesize and purify in large quantities.
将来の方向性
There are several future directions for research involving ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. One direction is to further explore its potential as a treatment for neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential as a chiral building block for the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research is needed to determine its toxicity and potential side effects at different concentrations.
合成法
The synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate involves the reaction of trans-1,2-cyclohexanediamine with diethyl oxalate. This reaction is catalyzed by a base, such as potassium carbonate, in anhydrous ethanol. The resulting product is a white crystalline solid that can be purified by recrystallization.
科学的研究の応用
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate has been studied for its potential applications in drug discovery and development. It has been shown to have activity as an N-methyl-D-aspartate (NMDA) receptor agonist, which makes it a potential candidate for the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, it has been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals and other biologically active compounds.
特性
IUPAC Name |
ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODUKXHGDCJEOZ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245110 | |
| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |
CAS RN |
1436-61-9 | |
| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![L-Alanine, 3-[1,1-biphenyl]-4-yl-N-[N-[1-(methoxycarbonyl)-4-oxo-4-(phenylamino)butyl]-L-leucyl]-, m](/img/no-structure.png)
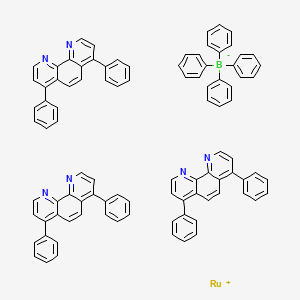
![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)
